molecular formula C12H21NO4 B2539859 N-Boc-(+/-)-ethyl-3-aminopent-4-enoate CAS No. 1335042-06-2

N-Boc-(+/-)-ethyl-3-aminopent-4-enoate

Cat. No.: B2539859
CAS No.: 1335042-06-2
M. Wt: 243.303
InChI Key: FABLKMAUEJPLRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Boc-(+/-)-ethyl-3-aminopent-4-enoate” is a compound that involves the use of a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of “this compound” involves the protection of amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as a catalyst in ethanol . This process is chemoselective and efficient, and the catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .


Molecular Structure Analysis

The molecular structure of “this compound” involves the Boc group attached to the amine. The Boc–N bond lengths are 0.05–0.07 Å longer than in Boc-alanine and Boc-distances and bond angles deviate significantly from the normal tetrahedral values .


Chemical Reactions Analysis

The chemical reactions involving “this compound” primarily involve the protection and deprotection of the Boc group . The Boc group can be easily introduced and removed under a variety of conditions . No competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N, N-di-Boc derivatives were observed .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the presence of the Boc group. The Boc group is stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . Furthermore, N-tert-butoxycarbonyl amino acids are resistant to racemization during peptide synthesis .

Scientific Research Applications

Flexible Synthesis Methods

A study describes a flexible approach to synthesize ethyl (3R,4S)-N-Boc-4-amino-3-hydroxy-S-phenylpentanoate, a derivative related to the compound of interest, highlighting its application in the synthesis of complex molecules such as hapalosin. This method features ring-opening ethanolysis of an activated N-Boc-lactam obtained via diastereoselective reductive-alkylation, showcasing its utility in introducing alkyl side chains by Grignard reagent addition (Pei‐Qiang Huang et al., 2010).

Advanced Synthesis of α-Amino Acid Derivatives

Research into the synthesis of highly substituted unnatural α-amino esters demonstrates the compound's role in facilitating regiocontrolled and diastereoselective three-component coupling reactions. This process involves boronic acids and allenes with ethyl iminoacetate, illustrating the compound's versatility in creating complex amino acid derivatives with potential biological activity (C. D. Hopkins & H. Malinakova, 2007).

Peptidyl 2,2-Difluoro-3-Aminopropionate Synthesis

Another application includes the synthesis of peptidyl 2,2-difluoro-3-aminopropionates, utilizing a Reformatsky reaction with the compound as a key intermediate. This method is used to produce potential proteinase inhibitors, showcasing the compound's role in the development of bioactive molecules (M. Angelastro et al., 1992).

Development of Unnatural Amino Acids

The compound is instrumental in synthesizing α,β-didehydroamino acid derivatives via a Wittig-Type reaction, further converted to valuable synthetic intermediates like 4-hydroxyprolines. This highlights its application in producing amino acid derivatives with significant synthetic and biological value (Rumi Kimura et al., 2002).

Molecular Interactions and Crystal Packing Studies

Research focusing on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates examines the compound's role in understanding molecular interactions and crystal packing, highlighting its utility in the field of crystallography and material science (Zhenfeng Zhang et al., 2011).

Mechanism of Action

Safety and Hazards

The safety data sheet for N-Boc compounds indicates that they can cause severe skin burns and eye damage, and may cause respiratory irritation . They are harmful if swallowed and should be handled with appropriate protective equipment .

Future Directions

The future directions for the use of “N-Boc-(+/-)-ethyl-3-aminopent-4-enoate” and similar compounds lie in the development of more efficient and environmentally friendly methods for the protection and deprotection of amines . The use of catalysts that can be readily separated from the reaction products and recovered for direct reuse is a promising approach .

Properties

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-6-9(8-10(14)16-7-2)13-11(15)17-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABLKMAUEJPLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C=C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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